molecular formula C11H15NO4S B2988656 2-(N-methyl3,4-dimethylbenzenesulfonamido)acetic acid CAS No. 949259-93-2

2-(N-methyl3,4-dimethylbenzenesulfonamido)acetic acid

Cat. No.: B2988656
CAS No.: 949259-93-2
M. Wt: 257.3
InChI Key: KNWIWXBPBIZJGP-UHFFFAOYSA-N
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Description

2-(N-methyl3,4-dimethylbenzenesulfonamido)acetic acid (CAS 949259-93-2) is a high-purity chemical reagent with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol. This compound belongs to the benzenesulfonamide class, a group known for its significant pharmacological potential. Sulfonamides are a cornerstone in medicinal chemistry, forming the basis of several groups of drugs and exhibiting a range of pharmacological activities, such as acting as selective inhibitors for enzymes like carbonic anhydrase . The structural motif of a substituted methyl-sulfonamide has been demonstrated in scientific studies to be a valuable modification for improving key pharmacokinetic properties, including solubility and permeability, which are critical for oral drug development . The specific substitution pattern on the benzenesulfonamide core in this compound makes it a valuable intermediate for researchers exploring new chemical entities. Its primary research applications include use as a key synthetic building block in medicinal chemistry campaigns, a potential precursor for the development of enzyme inhibitors, and a model compound for studying structure-activity relationships (SAR) in sulfonamide-based drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8-4-5-10(6-9(8)2)17(15,16)12(3)7-11(13)14/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWIWXBPBIZJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl3,4-dimethylbenzenesulfonamido)acetic acid typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with N-methylglycine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(N-methyl3,4-dimethylbenzenesulfonamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted sulfonamides with different functional groups.

Comparison with Similar Compounds

Structural Analogues

2-(N-Ethyl-Perfluorooctane Sulfonamido)Acetic Acid (Et-PFOSA-AcOH)
  • Structure : Differs by an ethyl group instead of a methyl group on the sulfonamide nitrogen.
  • Occurrence : Detected in >90% of environmental samples alongside Me-PFOSA-AcOH .
  • Toxicity : Both compounds are precursors to perfluorooctane sulfonic acid (PFOS), a persistent pollutant linked to endocrine disruption .
Perfluorooctane Sulfonic Acid (PFOS)
  • Structure : Lacks the acetic acid and sulfonamide groups, featuring a fully fluorinated carbon chain.
  • Environmental Impact : PFOS is more stable and bioaccumulative than its precursors like Me-PFOSA-AcOH, with longer elimination half-lives in humans (~5.4 years vs. ~2.3 years for Me-PFOSA-AcOH) .
2-(4-Bromobenzenesulfonamido)Acetic Acid
  • Structure : Substituted with a bromine atom on the benzene ring instead of methyl groups.
  • Applications : Used in synthesizing heterocyclic compounds, highlighting the role of substituents in modulating reactivity .

Physicochemical and Toxicological Properties

Table 1: Comparative Data for Selected Sulfonamido Acetic Acids
Compound Detection Frequency (Human Serum) Median Concentration (ng/mL) Key Applications/Impacts
Me-PFOSA-AcOH >90% 0.17 Surfactants, PFOS precursor
Et-PFOSA-AcOH >90% 0.20 Coatings, PFOS precursor
PFOS 99% 20.7 Firefighting foams, persistent pollutant
2-(4-Bromobenzenesulfonamido)Acetic Acid Not reported Not reported Pharmaceutical intermediate
Key Findings:
  • Bioaccumulation : Me-PFOSA-AcOH and Et-PFOSA-AcOH are metabolized to PFOS in vivo, contributing to long-term environmental persistence .
  • Health Risks : Elevated serum levels of these compounds correlate with developmental toxicity and immune dysfunction .
  • Structural Influence: Methyl/ethyl substitutions on the sulfonamide nitrogen affect metabolic rates and environmental mobility. For instance, Me-PFOSA-AcOH degrades faster than PFOS but slower than shorter-chain perfluorobutanoic acid (PFBA) .

Environmental and Industrial Relevance

  • Industrial Use: Me-PFOSA-AcOH and Et-PFOSA-AcOH are utilized in waterproofing textiles and food packaging, whereas non-fluorinated analogues (e.g., 2-(4-bromobenzenesulfonamido)acetic acid) are niche synthetic intermediates .
  • Regulatory Status : PFOS and its precursors are restricted under the Stockholm Convention due to toxicity, driving industry shifts toward shorter-chain alternatives like perfluorobutanesulfonic acid (PFBS) .

Biological Activity

2-(N-methyl-3,4-dimethylbenzenesulfonamido)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a sulfonamide group attached to an acetic acid moiety, which is known to influence its biological properties. The presence of the N-methyl and dimethyl groups on the aromatic ring may enhance lipophilicity and alter interaction with biological targets.

Research indicates that compounds with sulfonamide structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis.
  • Anti-inflammatory Effects : Some sulfonamide derivatives have shown promise in reducing inflammation by modulating immune responses.
  • Anticancer Potential : Emerging studies suggest that certain sulfonamide compounds can induce apoptosis in cancer cells.

Biological Activity Data

Activity TypeMechanismReference
AntibacterialInhibition of folate synthesis
Anti-inflammatoryModulation of cytokine release
AnticancerInduction of apoptosis via caspase activation

Case Studies

  • Antibacterial Activity :
    A study demonstrated that 2-(N-methyl-3,4-dimethylbenzenesulfonamido)acetic acid exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound inhibited bacterial growth by interfering with folate metabolism, similar to traditional sulfa drugs.
  • Anti-inflammatory Effects :
    In a model of acute inflammation, this compound was shown to reduce swelling and pain in animal models. It achieved this by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential for treating inflammatory diseases.
  • Anticancer Research :
    In vitro studies using cancer cell lines revealed that the compound could induce apoptosis in a dose-dependent manner. The mechanism involved the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2. This dual effect led to increased caspase activity, resulting in programmed cell death .

Pharmacokinetics

Pharmacokinetic studies indicate that 2-(N-methyl-3,4-dimethylbenzenesulfonamido)acetic acid has favorable absorption characteristics with moderate bioavailability. Its metabolism primarily occurs in the liver through phase I and phase II reactions, leading to various metabolites that may also exhibit biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-(N-methyl-3,4-dimethylbenzenesulfonamido)acetic acid, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted phenols or sulfonamide precursors. For example, substituted benzenesulfonamides can be reacted with chloroacetyl chloride under controlled conditions to introduce the acetic acid moiety. Optimization includes adjusting reaction temperatures (e.g., 0–5°C for exothermic steps), using anhydrous solvents (e.g., dichloromethane), and employing coupling agents like EDC/NHS to enhance amide bond formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) confirm substituent positions and methyl group integration.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typically required).
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ peaks).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) functional groups .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of sulfonamide derivatives like this compound?

  • Methodological Answer : Contradictions in biological data (e.g., enzyme inhibition vs. no activity) may arise from assay conditions (pH, temperature) or impurities. Strategies include:

  • Dose-Response Studies : Test across a wide concentration range (nM to mM).
  • Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure binding affinities independently.
  • Metabolite Analysis : Use LC-MS to identify degradation products that might interfere with activity .

Q. What strategies are recommended for determining the crystal structure of this compound using X-ray diffraction?

  • Methodological Answer :

  • Crystallization : Optimize solvent systems (e.g., methanol/water mixtures) via vapor diffusion.
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
  • Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factor convergence (<5%) and electron density maps .

Q. How can computational chemistry be integrated with experimental data to predict the compound's reactivity and interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., carbonic anhydrase) using GROMACS or AMBER.
  • Docking Studies : Use AutoDock Vina to model ligand-receptor interactions, cross-validated with experimental IC50 values .

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